Acetic acid, mercapto-, 1,4-butanediyl ester

Catalog No.
S793660
CAS No.
10193-95-0
M.F
C8H14O4S2
M. Wt
238.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, mercapto-, 1,4-butanediyl ester

CAS Number

10193-95-0

Product Name

Acetic acid, mercapto-, 1,4-butanediyl ester

IUPAC Name

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2

InChI Key

IPNDIMIIGZSERC-UHFFFAOYSA-N

SMILES

C(CCOC(=O)CS)COC(=O)CS

Canonical SMILES

C(CCOC(=O)CS)COC(=O)CS

Chemical Identity

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].

Analytical Applications

One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].

Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate) or 1,4-butanediol dithioglycolate, is a chemical compound with the molecular formula C8H14O4S2C_8H_{14}O_4S_2 and a molecular weight of approximately 238.3 g/mol. This diester is synthesized through the reaction of mercaptoacetic acid with 1,4-butanediol, resulting in a compound that features two ester groups linked to a central butanediol chain. The presence of thiol groups (–SH) in its structure allows for various

  • Cleavage of disulfide bonds: The thiol groups could potentially reduce disulfide bonds in proteins or other molecules, which might be useful in protein structure studies or therapeutic applications [].
  • Metal Chelation: The thiol groups can form complexes with metal ions, making it a potential candidate for metal ion detection or removal [].

The chemical behavior of acetic acid, mercapto-, 1,4-butanediyl ester is characterized by its ability to undergo several types of reactions:

  • Esterification: The compound can react with alcohols to form new esters.
  • Thiol-Ene Reactions: The thiol groups can participate in thiol-ene "click" reactions, which are selective for carbon-carbon bond formation.
  • Oxidation: The thiol groups can be oxidized to form disulfide bonds, which may lead to dimerization or cross-linking with other thiol-containing molecules.
  • Nucleophilic Substitution: The thiol groups can act as nucleophiles in substitution reactions with electrophiles .

Acetic acid, mercapto-, 1,4-butanediyl ester exhibits notable biological activities due to its structural components. Its thiol groups can interact with various biomolecules and enzymes:

  • Enzyme Modulation: The compound may inhibit or activate enzymes by binding to their active sites. For instance, it has been shown to affect enzymes involved in oxidative stress responses.
  • Cell Viability: In laboratory settings, it has been observed that the compound can increase reactive oxygen species (ROS) levels, potentially leading to cell death in cancer cells .
  • Metabolic Pathways: It is related to 1,4-butanediol, which can be metabolized into γ-butyrolactone under specific conditions.

The synthesis of acetic acid, mercapto-, 1,4-butanediyl ester typically involves the following reaction:

HOCH2CH2CH2CH2OH+2HSCH2COOHC8H14O4S2+2H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}+2\text{HSCH}_2\text{COOH}\rightarrow \text{C}_8\text{H}_{14}\text{O}_4\text{S}_2+2\text{H}_2\text{O}

This reaction combines 1,4-butanediol with thioglycolic acid (mercaptoacetic acid) in the presence of an acid catalyst. The resulting product is purified for use in various applications .

Acetic acid, mercapto-, 1,4-butanediyl ester has several applications across different fields:

  • Chromatography: It is utilized as a stationary phase in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.
  • Biochemical Research: Due to its reactivity and ability to form disulfide bonds, it is used in studies involving protein interactions and enzyme activity.
  • Material Science: Its properties make it suitable for use in polymer synthesis and modification processes .

Research indicates that acetic acid, mercapto-, 1,4-butanediyl ester interacts with various biological targets. It has been shown to bind to enzymes such as phospholipase A2 and mannosyl-oligosaccharide 1,2-alpha-mannosidase. These interactions can lead to modulation of enzymatic activity and affect cellular functions related to oxidative stress and apoptosis .

Several compounds share structural similarities with acetic acid, mercapto-, 1,4-butanediyl ester. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Acetic AcidC₂H₄O₂Simple carboxylic acid; no thiol groups
Thioglycolic AcidC₂H₄O₂SContains a single thiol group; used in hair treatments
1,4-ButanediolC₄H₁₀O₂Alcohol; serves as a backbone for many polymers
Dithiothreitol (DTT)C₄H₁₀O₂S₂Reducing agent; contains two thiol groups but no esters

Acetic acid, mercapto-, 1,4-butanediyl ester stands out due to its dual thiol functionalities combined with ester linkages, allowing for unique reactivity profiles not found in simpler compounds .

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

10193-95-0

Wikipedia

Acetic acid, mercapto-, 1,4-butanediyl ester

General Manufacturing Information

Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester: INACTIVE

Dates

Last modified: 08-15-2023

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